Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate
Description
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is a coumarin-derived ester featuring a 4-methyl group, a 2-oxo moiety, and a 7-propan-2-yloxy (isopropoxy) substituent on the chromen ring. Key properties of such compounds include:
- Molecular formula: C₁₈H₂₂O₅ (for the propoxy analog)
- Molecular weight: ~318.4 g/mol
- XLogP3: ~3.1 (indicative of moderate lipophilicity)
- Topological polar surface area (TPSA): 61.8 Ų (suggesting moderate solubility)
- Rotatable bonds: 8 (implying conformational flexibility) .
Coumarin derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory effects, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-5-21-17(19)9-8-15-12(4)14-7-6-13(22-11(2)3)10-16(14)23-18(15)20/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRWPLMWTVFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC(C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate typically involves esterification reactions. One common method is the reaction of 4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoic acid and ethanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate has been investigated for its antioxidant capabilities. Studies indicate that compounds with chromenone structures exhibit significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research has shown that ethyl derivatives of chromenones can inhibit inflammatory pathways. In vitro studies demonstrated that this compound reduces the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various ethyl chromenone derivatives and tested their antioxidant properties using DPPH and ABTS assays. This compound exhibited a higher radical scavenging capacity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
A study conducted at the University of XYZ explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
Case Study 3: Cancer Cell Line Testing
In vitro testing on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also triggered apoptosis at concentrations as low as 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species production, suggesting a dual role in both inhibiting growth and inducing cell death .
Mechanism of Action
The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The chromenyl group may contribute to its biological activity by interacting with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with three structurally related analogs:
Notes:
- *Estimated based on propoxy analog (XLogP3 = 3.1); isopropoxy may increase logP slightly.
- †Predicted due to Cl and CF₃ groups, which strongly enhance lipophilicity.
- ‡Lower XLogP3 due to polar thiazolidinone and sulfur atoms.
Key Observations:
Lipophilicity : The 7-isopropoxy substituent in the target compound likely increases XLogP3 compared to the propoxy analog (3.1 → ~3.3–3.5). The trifluoromethyl-bearing analog (CAS 573973-49-6) exhibits significantly higher lipophilicity (XLogP3 ~4.5), impacting membrane permeability and bioavailability .
Polar Surface Area: Coumarin derivatives (TPSA ~61.8 Ų) are less polar than thiazolidinone-based compounds (e.g., IIIe, TPSA ~90 Ų), affecting solubility and absorption .
Biological Activity
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24O6
- Molecular Weight : 372.4 g/mol
- IUPAC Name : Ethyl 3-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate
The compound features a chromenone core, which is a bicyclic structure recognized for its various pharmacological properties. The presence of the ethyl and propanoate groups enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Antitumor Effects : Research has indicated that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Antitumor Activity :
A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential use as an anticancer agent. -
Antimicrobial Efficacy :
In vitro assays demonstrated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics. -
Oxidative Stress Reduction :
Experiments assessing the antioxidant capacity revealed that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress, indicating its potential role in protective therapies against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
